molecular formula C13H19NO B216058 N-butyl-2-(4-methylphenyl)acetamide

N-butyl-2-(4-methylphenyl)acetamide

Cat. No. B216058
M. Wt: 205.3 g/mol
InChI Key: RHGXOHGBJLBGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-(4-methylphenyl)acetamide, also known as N-(4-methylphenyl)-2-butylacetamide, is a chemical compound used in scientific research for its analgesic and anti-inflammatory properties. This compound belongs to the class of aromatic amides and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-butyl-2-(4-methylphenyl)acetamidebutyl-2-(4-methylphenyl)acetamide is not fully understood. However, it is believed to exert its analgesic effects through the inhibition of prostaglandin synthesis and the modulation of opioid receptors. The anti-inflammatory effects of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-butyl-2-(4-methylphenyl)acetamidebutyl-2-(4-methylphenyl)acetamide has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on vital organs such as the liver and kidneys. It has also been demonstrated to have a good pharmacokinetic profile, with a half-life of approximately 4 hours in rats.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-butyl-2-(4-methylphenyl)acetamidebutyl-2-(4-methylphenyl)acetamide is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation in animal models. Additionally, its low toxicity profile and good pharmacokinetic properties make it a safe and reliable compound for use in laboratory experiments.
However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of N-butyl-2-(4-methylphenyl)acetamidebutyl-2-(4-methylphenyl)acetamide. One area of research is the development of more effective and efficient synthesis methods for this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential molecular targets for its analgesic and anti-inflammatory effects.
Another area of research is the exploration of the potential therapeutic applications of N-butyl-2-(4-methylphenyl)acetamidebutyl-2-(4-methylphenyl)acetamide. For example, this compound may have potential as a treatment for chronic pain conditions such as neuropathic pain and osteoarthritis. Furthermore, it may have potential as a treatment for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, N-butyl-2-(4-methylphenyl)acetamidebutyl-2-(4-methylphenyl)acetamide is a useful chemical compound for scientific research due to its potent analgesic and anti-inflammatory effects. While its mechanism of action is not fully understood, it has demonstrated a low toxicity profile and good pharmacokinetic properties. Further research is needed to fully elucidate the potential therapeutic applications of this compound and to develop more effective synthesis methods.

Synthesis Methods

The synthesis of N-butyl-2-(4-methylphenyl)acetamidebutyl-2-(4-methylphenyl)acetamide involves the reaction of 4-methylacetophenone with butylamine in the presence of acetic anhydride and a catalytic amount of hydrochloric acid. The reaction mixture is then refluxed for a few hours, and the resulting product is purified through recrystallization.

Scientific Research Applications

N-butyl-2-(4-methylphenyl)acetamidebutyl-2-(4-methylphenyl)acetamide has been extensively studied for its analgesic and anti-inflammatory properties. It has been shown to exhibit potent analgesic effects in animal models of pain, including thermal, mechanical, and chemical-induced pain. Additionally, it has been demonstrated to have anti-inflammatory effects in animal models of acute and chronic inflammation.

properties

Product Name

N-butyl-2-(4-methylphenyl)acetamide

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-butyl-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C13H19NO/c1-3-4-9-14-13(15)10-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,14,15)

InChI Key

RHGXOHGBJLBGJF-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CC1=CC=C(C=C1)C

Canonical SMILES

CCCCNC(=O)CC1=CC=C(C=C1)C

Origin of Product

United States

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